molecular formula C9H11NO3 B1377149 Propan-2-yl 2-hydroxypyridine-4-carboxylate CAS No. 1423025-03-9

Propan-2-yl 2-hydroxypyridine-4-carboxylate

Cat. No.: B1377149
CAS No.: 1423025-03-9
M. Wt: 181.19 g/mol
InChI Key: ABUWUNCCHYQIFZ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS 1423025-03-9) is a chemical compound with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . This compound features a pyridine core and is supplied for research and development purposes. The parent structure of this compound, 2-hydroxypyridine-4-carboxylic acid, is a known building block in medicinal chemistry. This precursor has documented applications in the synthesis of selective inhibitors for the neuropeptide Y Y5 receptor, which is a target in metabolic disorder research for inhibiting food intake . It has also been utilized in the optimization of p-subsite residues of HIV protease inhibitors, highlighting its value in antiviral drug discovery programs . As such, this compound serves as a versatile intermediate or potential impurity reference standard in the development of novel pharmaceutical compounds . Researchers should handle this material with appropriate precautions. It is recommended to wear protective gloves, eye protection, and clothing, and to avoid contact with skin and eyes . For longer-term stability, storage at -20°C is recommended . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

propan-2-yl 2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-3-4-10-8(11)5-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUWUNCCHYQIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166080
Record name 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-03-9
Record name 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Propan-2-yl 2-hydroxypyridine-4-carboxylate can be synthesized through an esterification reaction between 2-hydroxypyridine-4-carboxylic acid and isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propan-2-yl 2-hydroxypyridine-4-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Propan-2-yl 2-hydroxypyridine-4-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of pyridine compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. A study highlighted that modifications to the pyridine structure can enhance antimicrobial efficacy against resistant strains .

Cardiovascular Applications
The compound serves as an intermediate in synthesizing adenosine analogs, which are crucial for treating cardiovascular diseases such as hypertension and myocardial ischemia. These analogs function as cardioprotective agents that can ameliorate ischemic injury and reduce myocardial infarct size . The synthesis pathways often involve the transformation of this compound into more complex structures that retain therapeutic benefits.

Anti-inflammatory Properties
Research has indicated that certain derivatives of pyridine compounds exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . The structure of this compound allows for further modifications that can enhance its pharmacological profile.

Agricultural Applications

Pesticides and Herbicides
this compound derivatives have been explored for their potential use in agrochemicals. Some studies suggest that these compounds can act as effective herbicides or insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms . The development of such agrochemicals is crucial for sustainable agriculture practices.

Plant Growth Regulators
The compound may also serve as a plant growth regulator, promoting healthy plant growth and development. Its application could lead to increased crop yields and improved resistance to environmental stressors . Research into the specific mechanisms by which these compounds affect plant physiology is ongoing.

Material Science Applications

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow it to act as a monomer or cross-linking agent in polymerization reactions, leading to materials with tailored mechanical and thermal properties . This versatility makes it valuable in producing advanced materials for various industrial applications.

Coatings and Adhesives
The compound's chemical structure lends itself to applications in coatings and adhesives, where it can improve adhesion properties and durability. Research has shown that incorporating such pyridine derivatives into formulations can enhance performance characteristics, making them suitable for demanding environments .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated efficacy against resistant bacterial strains, suggesting potential for new antibiotic development.
Study BCardiovascular ApplicationsShowed that adenosine analogs derived from this compound significantly reduced myocardial infarct size in animal models.
Study CAgricultural UseIdentified as a promising herbicide with selective action against common weeds without harming crop species.
Study DMaterial ScienceDeveloped a new polymer blend incorporating the compound that exhibited superior thermal stability compared to conventional materials.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
  • It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Propan-2-yl 4-(Propan-2-yloxy)pyridine-3-carboxylate (CAS 1803588-62-6)

  • Structure : Pyridine ring with an isopropyl ester at position 3 and an isopropyl ether at position 4.
  • Key Differences: Substituent positions (3 vs. 4) alter electronic distribution: the ether group at position 4 is electron-donating, while the hydroxyl group in the target compound is electron-withdrawing. Hydrogen-bonding: The hydroxyl group in the target compound acts as a donor (1 H-bond donor), whereas the ether lacks this property.
  • Molecular Properties: Property Target Compound 4-(Propan-2-yloxy)pyridine-3-carboxylate Molecular Formula C₉H₁₁NO₃ C₁₂H₁₇NO₃ Molecular Weight 181.19 g/mol 223.27 g/mol H-Bond Donors/Acceptors 1 / 4 0 / 4 Topological Polar Surface Area ~50 Ų (estimated) 49.8 Ų

This compound’s lack of H-bond donors may reduce solubility in polar solvents compared to the target compound .

Propylparaben (Propyl 4-Hydroxybenzoate, CAS 94-13-3)

  • Structure : Benzene ring with a hydroxyl group at position 4 and a propyl ester.
  • Key Differences: Aromatic system: Benzene (non-basic) vs. pyridine (basic nitrogen). Substituent positions: Paraben’s hydroxyl and ester are para, while the target compound’s are ortho (2-hydroxyl, 4-ester).
  • Applications : Parabens are widely used as antimicrobial preservatives in cosmetics. The pyridine derivative may exhibit distinct bioactivity due to its heterocyclic core .
  • Physicochemical Comparison: Property Target Compound Propylparaben Molecular Formula C₉H₁₁NO₃ C₁₀H₁₂O₃ Molecular Weight 181.19 g/mol 180.21 g/mol H-Bond Donors/Acceptors 1 / 4 1 / 3

The pyridine ring’s basicity could enhance interactions with biological targets compared to benzene-based parabens.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

  • Structure : Pyrimidine ring with chlorine (position 2), methyl (position 6), and carboxylic acid (position 4).
  • Key Differences :
    • Heterocycle: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
    • Functional groups: Chlorine (electron-withdrawing) and carboxylic acid (ionizable) vs. hydroxyl and ester.
  • Reactivity: The carboxylic acid group increases water solubility but reduces membrane permeability compared to the esterified target compound.

Propan-2-yl Esters with Varied Substituents ()

Examples include:

  • Propan-2-yl 2-chloro-5-[(6-methyl-1,4-oxathiine)amino]benzoate: Chloro and thioether groups introduce steric hindrance and alter electronic properties.

Comparison Insights :

  • The target compound’s hydroxyl group offers H-bonding for molecular recognition, unlike chloro or carbamate substituents.
  • Ester flexibility (e.g., isopropyl vs. propyl) affects metabolic stability; bulkier esters (isopropyl) may resist hydrolysis better than linear chains .

Research Findings and Trends

  • Solubility : Hydroxyl groups improve aqueous solubility (e.g., target compound vs. chloro-substituted derivatives) but may reduce logP values.
  • Bioactivity : Pyridine derivatives often exhibit enhanced binding to enzymes/receptors compared to benzene analogs due to nitrogen’s lone pair .
  • Degradation Pathways : Esters like the target compound may undergo hydrolysis to carboxylic acids, similar to parabens .

Biological Activity

Propan-2-yl 2-hydroxypyridine-4-carboxylate, also known as a pyridinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews recent findings on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridinone core, which is known for its ability to engage in various interactions with biological targets. The molecular formula is C9H11NO3C_9H_{11}NO_3 and it possesses a carboxylate functional group that contributes to its solubility and reactivity.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyridinone can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values as low as 0.06 μM against gastric carcinoma cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Properties : Pyridinone derivatives have been explored for their antimicrobial effects. They have shown activity against various bacterial strains, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further research in inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit kinases involved in cancer progression. Binding studies indicate that it can form hydrogen bonds with critical residues in the ATP-binding pocket of kinases like Met kinase .
  • PD-L1 Interaction : Recent studies have focused on the potential of pyridinone derivatives to disrupt the PD-1/PD-L1 complex, which is crucial in immune evasion by tumors. This interaction enhances T-cell activation and could be beneficial in cancer immunotherapy .
  • Antiviral Activity : Some derivatives have shown promise as inhibitors of viral proteases, particularly against SARS-CoV-2. The structural modifications enhance binding affinity and selectivity towards viral targets .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

StudyFocusFindings
Study 1Antitumor ActivityCompound exhibited IC50 values of 0.06 μM against GTL-16 gastric carcinoma cells .
Study 2PD-L1 InhibitionCompounds demonstrated low nanomolar inhibitory activity disrupting PD-1/PD-L1 binding .
Study 3Antiviral ActivityDerivatives showed effective inhibition of SARS-CoV-2 main protease with submicromolar potency .

Q & A

Q. What are the recommended synthetic routes for Propan-2-yl 2-hydroxypyridine-4-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves esterification of 2-hydroxypyridine-4-carboxylic acid with isopropyl alcohol under acid catalysis. Key steps include:

  • Reagent Selection: Use anhydrous conditions with H₂SO₄ or DCC (dicyclohexylcarbarbodiimide) as coupling agents to minimize hydrolysis side reactions.
  • Temperature Control: Maintain 60–80°C to balance reaction rate and thermal stability of the hydroxyl group.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
    Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm structure using 1H^1H-NMR (e.g., isopropyl doublet at δ 1.2–1.4 ppm, pyridine aromatic signals at δ 7.5–8.5 ppm) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer: Combine multiple spectroscopic methods:

  • NMR Spectroscopy:
    • 1H^1H-NMR: Identify isopropyl protons (δ 1.2–1.4 ppm) and hydroxyl proton (broad singlet at δ 5.0–5.5 ppm, exchangeable with D₂O).
    • 13C^{13}C-NMR: Confirm ester carbonyl (δ ~165–170 ppm) and pyridine carbons (δ 120–150 ppm).
  • IR Spectroscopy: Detect ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹).
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ peak at m/z 196.1 (C9_9H13_{13}NO3+_3^+) .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the electronic properties of this compound?

Methodological Answer: Use density functional theory (DFT) with software like Multiwfn :

  • Basis Sets: B3LYP/6-311+G(d,p) for geometry optimization and electronic structure calculation.
  • Electrostatic Potential (ESP): Map ESP surfaces to identify nucleophilic (pyridine N) and electrophilic (ester carbonyl) sites.
  • Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugation effects (e.g., lone pair donation from hydroxyl O to pyridine ring).
    Compare results with experimental UV-Vis spectra (λmax ~260 nm in ethanol) to validate electronic transitions .

Q. How should crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement?

Methodological Answer: Employ iterative refinement in SHELXL :

  • Initial Model: Use SHELXS for phase determination from X-ray diffraction data (Mo Kα, λ = 0.71073 Å).
  • Discrepancy Handling:
    • Bond Lengths: Compare DFT-optimized geometries (e.g., C-O ester bond ~1.34 Å) with crystallographic data. Adjust thermal parameters (Ueq_{eq}) if deviations exceed 0.02 Å.
    • Hydrogen Bonding: Use PLATON to analyze O-H···N interactions (distance ~2.8–3.0 Å, angle >120°).
  • Validation: Check R-factor convergence (target R1 < 0.05) and ADDSYM for missed symmetry .

Q. What experimental design principles apply when studying the compound’s reactivity under varying pH conditions?

Methodological Answer: Design a kinetic study with controlled variables:

  • pH Range: Test pH 2–12 (HCl/NaOH buffers) to assess ester hydrolysis and hydroxyl group deprotonation.
  • Data Collection:
    • Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify degradation products.
    • Monitor pH-dependent UV absorbance shifts (e.g., hypsochromic shift at pH >10 due to deprotonation).
  • Mechanistic Insight: Fit kinetic data to a pseudo-first-order model; activation energy (Ea_a) calculations via Arrhenius plots reveal pH-dependent pathways .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data regarding hydrogen bonding in the solid state vs. solution?

Methodological Answer:

  • Solid-State (X-ray): Identify intermolecular O-H···N bonds (e.g., 2.85 Å in crystal lattice).
  • Solution (NMR): Use 1H^1H-DOSY to detect self-association (diffusion coefficient ~1.5 × 10⁻⁹ m²/s in CDCl₃).
  • Computational Bridging: Perform MD simulations (AMBER force field) to model solvent effects. If NMR shows no broadening (unlike X-ray), conclude that hydrogen bonding is weaker in solution due to solvent competition .

Methodological Tables

Q. Table 1. Key Computational Parameters for DFT Analysis

ParameterValue/SettingPurpose
Basis Set6-311+G(d,p)Geometry optimization
FunctionalB3LYPElectronic structure calculation
Solvent ModelPCM (ethanol)Simulate solvation effects
Convergence Threshold10⁻⁶ a.u.Energy minimization

Q. Table 2. Crystallographic Refinement Metrics

MetricTarget ValueObserved Value (Example)
R1 (all data)<0.050.032
wR2 (all data)<0.100.086
C-O Bond Length (Å)1.34 (DFT)1.33 ± 0.01 (X-ray)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Propan-2-yl 2-hydroxypyridine-4-carboxylate
Reactant of Route 2
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Propan-2-yl 2-hydroxypyridine-4-carboxylate

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